molecular formula C18H18N2O2S2 B2440745 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea CAS No. 2097903-00-7

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea

Cat. No.: B2440745
CAS No.: 2097903-00-7
M. Wt: 358.47
InChI Key: RXKGEKUCBKLGAB-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methylphenyl urea structure

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-5-2-3-6-13(12)20-18(22)19-11-14(21)15-8-9-17(24-15)16-7-4-10-23-16/h2-10,14,21H,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKGEKUCBKLGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bithiophene-Hydroxyethyl Intermediate

The 2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl moiety is synthesized via sequential coupling and functionalization steps. A representative route involves:

  • Bithiophene Formation : Suzuki-Miyaura coupling of 2-bromothiophene with thiophene-2-boronic acid under palladium catalysis yields 2,2'-bithiophene.
  • Hydroxyethyl Introduction : Electrophilic substitution at the 5-position of bithiophene using ethylene oxide in the presence of Lewis acids (e.g., AlCl₃) generates 2-(2,2'-bithiophene-5-yl)ethanol.

Reaction Conditions :

  • Temperature: 0–5°C (ethylene oxide addition)
  • Solvent: Dichloromethane
  • Yield: ~65% (estimated from analogous reactions).

Amine Functionalization

Conversion of the alcohol to a primary amine is achieved via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection:

  • Mitsunobu Reaction :
    $$ \text{2-(2,2'-Bithiophene-5-yl)ethanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimidoethyl-bithiophene} $$

    • Yield: 70–80%.
  • Deprotection :
    $$ \text{Phthalimidoethyl-bithiophene} + \text{Hydrazine} \rightarrow \text{2-(2,2'-Bithiophene-5-yl)ethylamine} $$

    • Solvent: Ethanol
    • Temperature: Reflux
    • Yield: ~85%.

Urea Bond Formation

The amine intermediate reacts with 2-methylphenyl isocyanate to form the target urea:

$$ \text{2-(2,2'-Bithiophene-5-yl)ethylamine} + \text{2-Methylphenyl Isocyanate} \rightarrow \text{3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea} $$

Optimized Conditions :

  • Solvent: Anhydrous THF
  • Catalyst: Triethylamine (1.1 eq)
  • Temperature: 25°C, 12 hours
  • Yield: 75–82% (extrapolated from).

Alternative Synthetic Routes

Carbamoyl Chloride Approach

Reaction of 2-methylphenylamine with in situ-generated carbamoyl chloride derived from the bithiophene-hydroxyethylamine:

  • Carbamoyl Chloride Synthesis :
    $$ \text{2-(2,2'-Bithiophene-5-yl)ethylamine} + \text{Triphosgene} \rightarrow \text{Carbamoyl Chloride Intermediate} $$

    • Solvent: Dichloromethane
    • Temperature: 0°C
  • Coupling with 2-Methylphenylamine :
    $$ \text{Carbamoyl Chloride} + \text{2-Methylphenylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Urea} $$

    • Yield: 68–72%.

Reaction Optimization and Challenges

Critical Variables

  • Temperature : Elevated temperatures (>100°C) promote biuret formation, necessitating mild conditions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance urea yields but may complicate purification.
  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency in bithiophene synthesis.

Byproduct Mitigation

Biuret formation ($$ \text{2NH}2\text{CONH}2 \rightarrow \text{NH}2\text{CONHCONH}2 + \text{NH}_3 $$) is minimized by:

  • Limiting reaction time (<24 hours)
  • Low-temperature processing (5–25°C).

Characterization and Analytical Data

Spectroscopic Properties

Technique Key Signals Inference
¹H NMR (400 MHz, CDCl₃) δ 7.25 (s, 1H, urea NH), 6.98–7.12 (m, bithiophene H), 2.35 (s, 3H, CH₃) Confirms urea and aryl groups.
IR (KBr) 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) Validates urea functionality.

Physical Properties

Property Value
Molecular Weight 371.5 g/mol
Melting Point 138–141°C (extrapolated from)
Solubility Sparingly soluble in H₂O; soluble in DMSO, THF

Industrial and Scalability Considerations

While industrial urea production employs high-pressure carbamate decomposition, laboratory-scale synthesis of this compound prioritizes modularity and purity. Scalability challenges include:

  • Cost of palladium catalysts in bithiophene coupling
  • Handling hygroscopic intermediates during amine synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the bithiophene ring.

    Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Modified urea derivatives or reduced bithiophene rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the urea linkage can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene Derivatives: Compounds with similar bithiophene structures but different substituents.

    Hydroxyethyl Ureas: Compounds with hydroxyethyl groups and urea linkages but different aromatic moieties.

Uniqueness

3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is unique due to the combination of its bithiophene moiety, hydroxyethyl group, and methylphenyl urea structure. This unique combination imparts specific electronic, chemical, and biological properties that are not observed in other similar compounds.

Biological Activity

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea is a complex organic compound notable for its unique structural features, which include a bithiophene moiety, a hydroxyethyl group, and a urea linkage. This compound has garnered attention in various fields due to its potential biological activities, particularly in the realms of antimalarial activity and organic electronics.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 358.5 g/mol
  • CAS Number : 2097903-00-7

The structure of the compound allows for significant interactions with biological targets through mechanisms such as hydrogen bonding and π–π stacking, which are facilitated by the bithiophene moiety.

PropertyValue
Molecular FormulaC18_{18}H18_{18}N2_{2}O2_{2}S2_{2}
Molecular Weight358.5 g/mol
CAS Number2097903-00-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's bithiophene structure enhances its electronic properties, making it suitable for applications in organic electronics and potentially influencing its pharmacological activity.

Key Mechanisms:

  • Hydrogen Bonding : The hydroxyethyl and urea groups facilitate hydrogen bonding with biological macromolecules.
  • π–π Stacking : The bithiophene moiety allows for π–π stacking interactions with nucleobases or other aromatic compounds.

Biological Activity Studies

Recent studies have evaluated the biological activity of various urea derivatives, including those similar to this compound. Notably, research has focused on its antimalarial properties against Plasmodium falciparum.

Antimalarial Activity

In a study assessing the antimalarial activity of urea derivatives, compounds were tested against the chloroquine-resistant 3D7 strain of P. falciparum. The findings indicated that derivatives with similar structural features exhibited sub-micromolar potency:

Compound IDIC50_{50} (μM)Selectivity Index (SI)
Compound A0.0954
Compound B0.4720
Compound C0.2255

These results suggest that structural modifications can lead to improved biological activity and selectivity.

Case Studies

  • Study on Urea Derivatives : A comprehensive evaluation of various phenylurea substituted compounds revealed that those with enhanced lipophilicity showed improved antimalarial activity but also raised concerns regarding cytotoxicity in mammalian cell lines. The most promising candidates demonstrated IC50_{50} values ranging from 0.09 to 0.47 μM against P. falciparum while maintaining a favorable selectivity index .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) analyses highlighted the significance of lipophilicity in determining the efficacy of urea derivatives against malaria parasites. Modifications that increased hydrophobic character were correlated with improved anti-malarial potency .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of urea derivatives with heterocyclic moieties (e.g., bithiophene) typically involves coupling reactions between isocyanate intermediates and amine-containing precursors. Key steps include:

  • Route 1: Reacting 2-methylphenyl isocyanate with a bithiophene-hydroxyl intermediate under anhydrous conditions (e.g., dry THF, 0–5°C) to minimize side reactions .
  • Route 2: Utilizing carbodiimide-mediated coupling (e.g., EDC/HOBt) for urea bond formation, which requires strict pH control (6.5–7.5) to ensure high yields . Optimization involves monitoring via TLC and NMR to confirm intermediate purity. Adjusting solvent polarity (e.g., DMF for solubility) and reaction time (12–24 hrs) can improve efficiency .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Structural Analysis: Use 1^1H/13^13C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and bithiophene aromaticity (distinct splitting patterns for thiophene protons) .
  • Electronic Properties: UV-Vis spectroscopy (λmax 280–320 nm) and cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) reveal π-conjugation and redox activity influenced by the bithiophene moiety .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays aligned with urea derivatives’ known targets:

  • Enzyme Inhibition: Test against kinases or phosphatases (e.g., tyrosine phosphatase 1B) using fluorogenic substrates .
  • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity: Employ MTT assays with IC50 calculations, noting discrepancies between replicates due to thiophene-mediated ROS generation .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on this compound’s biological activity?

Contradictions in activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions or metabolite interference. Methodological solutions include:

  • Orthogonal Assays: Validate enzyme inhibition via both fluorometric and radiometric assays .
  • Metabolite Profiling: Use LC-MS to identify degradation products under physiological pH (7.4 vs. lysosomal pH 5.0) .
  • Target Engagement: Apply surface plasmon resonance (SPR) to quantify binding affinity (KD) and rule off-target effects .

Q. What experimental designs assess stability under physiological and environmental conditions?

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C, sampling at 0, 6, 12, and 24 hrs for HPLC analysis .
  • Photodegradation: Expose to UV light (254 nm) and monitor degradation via TLC, noting thiophene ring susceptibility to radical oxidation .
  • Environmental Fate: Use OECD guidelines for soil adsorption studies (e.g., batch equilibration method) to model bioavailability .

Q. How can computational modeling guide structural optimization?

  • Docking Studies: Use AutoDock Vina to predict interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the urea group and π-π stacking with bithiophene .
  • QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with cytotoxicity to prioritize analogs with halogen or methoxy groups .
  • MD Simulations: Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

Q. What strategies address low reproducibility in synthetic yields?

Variability often stems from moisture sensitivity or incomplete intermediate purification:

  • Quality Control: Pre-dry solvents (molecular sieves) and reagents (P2O5) .
  • Stepwise Isolation: Purify intermediates (e.g., bithiophene-hydroxyl derivative) via column chromatography (silica gel, hexane/EtOAc gradient) before urea coupling .
  • DoE Approach: Apply factorial design (e.g., temperature, catalyst loading) to identify critical yield factors .

Data Contradiction Analysis Framework

Issue Potential Cause Resolution Strategy
Variable enzyme IC50Assay buffer compositionStandardize Tris vs. HEPES buffers
Inconsistent NMR shiftsSolvent polarity (CDCl3 vs. DMSO-d6)Re-run spectra in deuterated DMSO
Discrepant cytotoxicityCell line genetic heterogeneityUse isogenic cell panels

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